4-cyano-N-(2,6-dimethylphenyl)benzamide
Description
4-Cyano-N-(2,6-dimethylphenyl)benzamide is a benzamide derivative characterized by a cyano (-CN) substituent at the para position of the benzoyl ring and a 2,6-dimethylphenyl group on the amide nitrogen. The cyano group’s electron-withdrawing nature likely influences its electronic profile, solubility, and metabolic stability compared to other derivatives .
Properties
IUPAC Name |
4-cyano-N-(2,6-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-4-3-5-12(2)15(11)18-16(19)14-8-6-13(10-17)7-9-14/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYGFKGXRWTJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2,6-dimethylphenyl)benzamide typically involves the reaction of 2,6-dimethylaniline with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 4-cyano-N-(2,6-dimethylphenyl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4-cyano-N-(2,6-dimethylphenyl)benzoic acid.
Reduction: 4-amino-N-(2,6-dimethylphenyl)benzamide.
Substitution: 4-nitro-N-(2,6-dimethylphenyl)benzamide, 4-chloro-N-(2,6-dimethylphenyl)benzamide.
Scientific Research Applications
4-cyano-N-(2,6-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the benzamide core can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Modifications
The biological and physicochemical properties of benzamide derivatives are highly substituent-dependent. Key comparisons include:
Table 1: Structural and Functional Comparisons
Pharmacological Activity
- Ameltolide (4-Amino Derivative): The most potent anticonvulsant in its class, with efficacy attributed to rapid absorption (peak plasma at 0.75 hr) and metabolism to active metabolites like 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) .
- 4-Nitro Analogue : Exhibits 2× potency over phenytoin in maximal electroshock (MES) tests, suggesting nitro groups enhance seizure protection .
Metabolism and Pharmacokinetics
- Ameltolide : Undergoes N-acetylation and hydroxylation, producing metabolites that account for 92% of plasma radioactivity within 2 hr. Its short half-life (9.4 min) necessitates prodrug strategies for sustained activity .
- 4-Cyano Derivative: The cyano group’s metabolic stability (resistance to acetylation) may prolong half-life compared to amino or nitro analogues, though empirical data is needed.
Physicochemical Properties
- Crystallography: The thiourea derivative (4-tert-butyl-N-(2,6-dimethylphenyl)carbamothioylbenzamide) crystallizes in a monoclinic system (space group P2₁/c), with unit cell dimensions a = 19.5893 Å, b = 8.8118 Å, c = 23.5034 Å. This contrasts with the likely polar crystal packing of the cyano variant due to its -CN group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
